

Application Notes and Protocols for GW-870086 in Mouse Models

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Compound of Interest

Compound Name: GW-870086

Cat. No.: B1672549

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Introduction

GW-870086 is a selective glucocorticoid receptor (GR) agonist that has demonstrated potent anti-inflammatory properties with a unique pharmacological profile.^[1] Unlike classical glucocorticoids, **GW-870086** exhibits a distinct pattern of gene regulation, suggesting the potential for a differentiated safety profile.^[1] Preclinical studies in murine models of irritant-induced contact dermatitis and ovalbumin-induced allergic inflammation have shown its anti-inflammatory efficacy to be comparable to that of the potent corticosteroid, fluticasone propionate (FP).^[1] These characteristics make **GW-870086** a compound of significant interest for the development of novel anti-inflammatory therapies.

This document provides detailed application notes and protocols for the use of **GW-870086** in mouse models of inflammatory disease, based on available preclinical data. The information herein is intended to guide researchers in designing and executing studies to further evaluate the therapeutic potential of this compound.

Data Presentation

Table 1: Summary of GW-870086 Dosage and Administration in Mouse Models

Mouse Model	Compound	Dosage	Administration Route	Vehicle/Formulation	Frequency/Duration	Reference
Irritant-Induced Contact Dermatitis	GW-870086	30 µg	Topical	Acetone	Once daily for 2 days	[1]
Irritant-Induced Contact Dermatitis	Fluticasone Propionate (FP)	30 µg	Topical	Acetone	Once daily for 2 days	[1]
Ovalbumin-Induced Allergic Inflammation	GW-870086	30 µg	Intranasal	Saline	Once daily for 7 days	[1]
Ovalbumin-Induced Allergic Inflammation	Fluticasone Propionate (FP)	30 µg	Intranasal	Saline	Once daily for 7 days	[1]

Experimental Protocols

Protocol 1: Irritant-Induced Contact Dermatitis Model in Mice

Objective: To evaluate the anti-inflammatory efficacy of topically applied **GW-870086** in a model of acute skin inflammation.

Materials:

- **GW-870086**
- Fluticasone Propionate (FP) (as a positive control)

- Acetone (vehicle)
- Irritant agent (e.g., croton oil, phorbol 12-myristate 13-acetate)
- Male BALB/c mice (8-10 weeks old)
- Micropipettes
- Calipers or ear thickness gauge

Procedure:

- Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
- Sensitization (Day 0):
 - Anesthetize the mice.
 - Apply a solution of the irritant agent to the inner and outer surface of the right ear.
- Treatment (Days 0 and 1):
 - Prepare solutions of **GW-870086** (30 µg in acetone) and FP (30 µg in acetone).
 - One hour after irritant application on Day 0, topically apply 20 µL of the **GW-870086** solution, FP solution, or vehicle (acetone) to the right ear of respective mouse groups.
 - On Day 1, repeat the topical application 24 hours after the first treatment.
- Measurement of Inflammation (Day 2):
 - 24 hours after the final treatment, measure the thickness of both the right (treated) and left (untreated) ears using calipers.
 - The change in ear thickness (right ear - left ear) is a measure of inflammation.
- Data Analysis:

- Calculate the mean \pm SEM for ear swelling in each treatment group.
- Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the **GW-870086** treated group with the vehicle and FP treated groups.

Protocol 2: Ovalbumin-Induced Allergic Inflammation Model in Mice

Objective: To assess the efficacy of intranasally administered **GW-870086** in a model of allergic airway inflammation.

Materials:

- **GW-870086**
- Fluticasone Propionate (FP) (as a positive control)
- Ovalbumin (OVA)
- Aluminum hydroxide (Alum)
- Sterile saline
- Male BALB/c mice (6-8 weeks old)
- Micropipettes
- Nebulizer or intranasal administration device

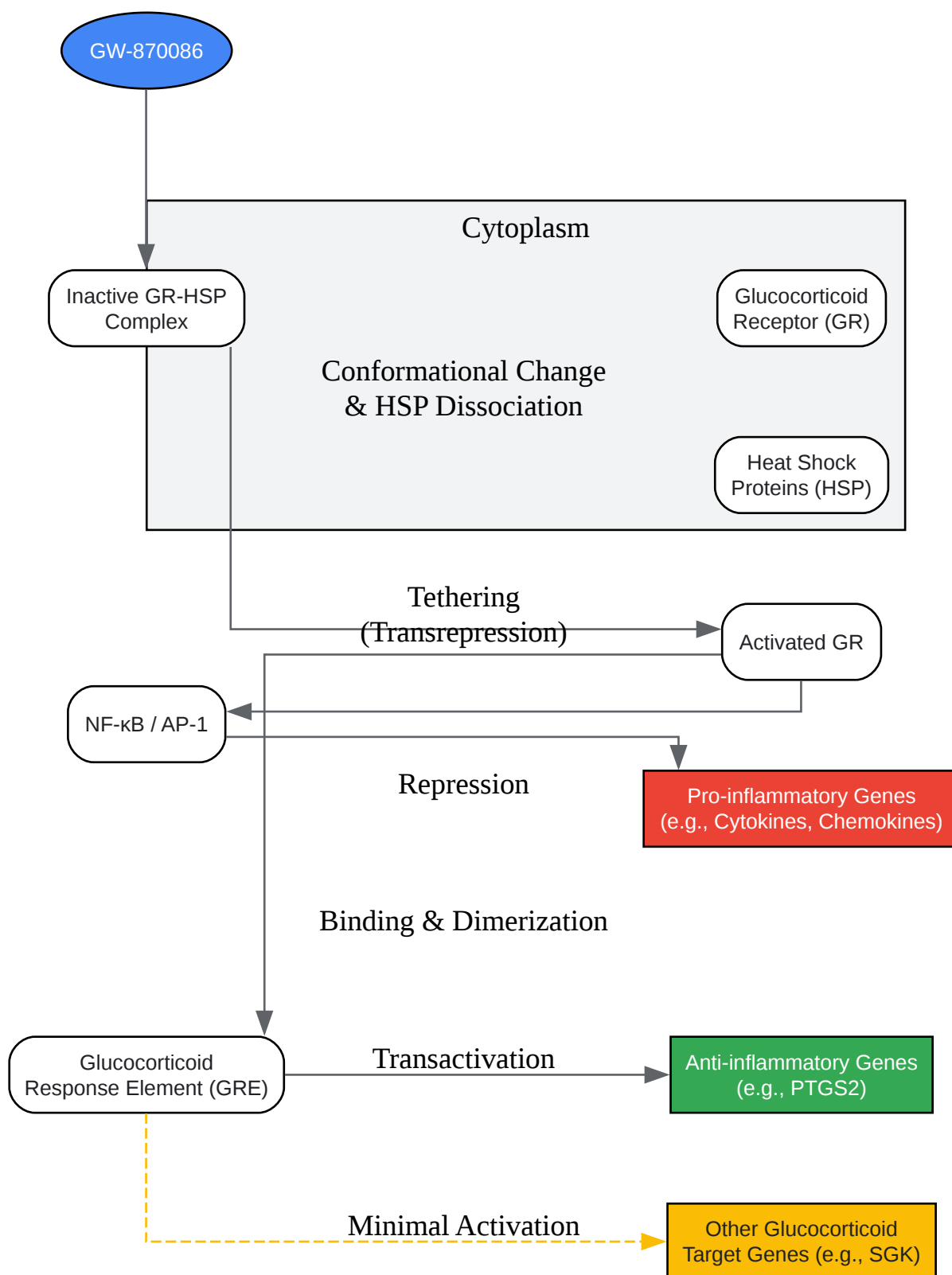
Procedure:

- Animal Acclimatization: As described in Protocol 1.
- Sensitization (Days 0 and 14):
 - Administer an intraperitoneal (i.p.) injection of 20 μ g OVA emulsified in 2 mg of alum in a total volume of 200 μ L saline.

- Challenge (Days 21-27):
 - From day 21 to day 27, challenge the mice daily by intranasal administration of 10 µg OVA in 50 µL saline.
- Treatment (Days 21-27):
 - Prepare solutions of **GW-870086** (30 µg in saline) and FP (30 µg in saline).
 - One hour prior to each OVA challenge, administer 50 µL of the **GW-870086** solution, FP solution, or vehicle (saline) intranasally to the respective mouse groups.
- Assessment of Airway Inflammation (Day 28):
 - 24 hours after the final challenge and treatment, perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.
 - Process the BAL fluid for total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages).
 - Lungs can be collected for histological analysis of inflammation and mucus production.
- Data Analysis:
 - Calculate the mean \pm SEM for the number of inflammatory cells in the BAL fluid for each group.
 - Perform statistical analysis to compare the **GW-870086** treated group with the vehicle and FP treated groups.

Mandatory Visualization

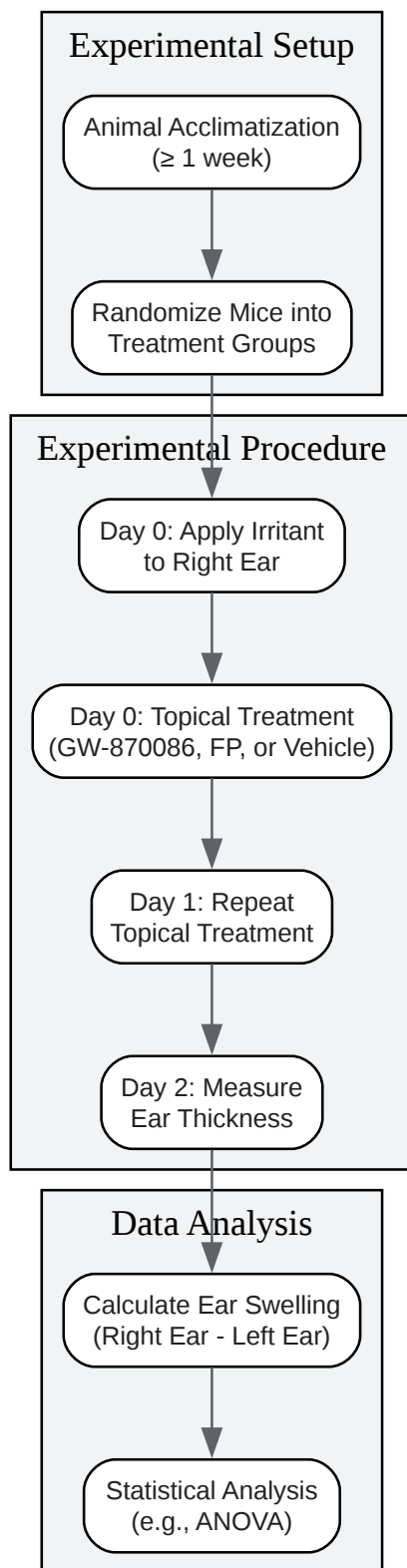
Signaling Pathway of GW-870086



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Caption: Selective glucocorticoid receptor signaling by **GW-870086**.

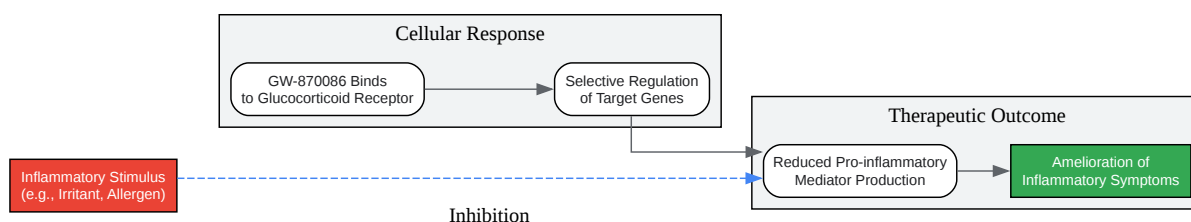
Experimental Workflow for Irritant-Induced Contact Dermatitis Model



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Caption: Workflow for the irritant-induced contact dermatitis mouse model.

Logical Relationship of GW-870086's Anti-Inflammatory Action



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Caption: Logical flow of **GW-870086**'s anti-inflammatory effect.

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References

- 1. Discovery of GW870086: a potent anti-inflammatory steroid with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
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